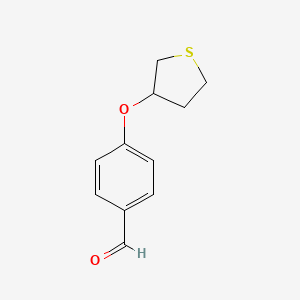

4-((Tetrahydrothiophen-3-yl)oxy)benzaldehyde

Description

Properties

IUPAC Name |

4-(thiolan-3-yloxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c12-7-9-1-3-10(4-2-9)13-11-5-6-14-8-11/h1-4,7,11H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMXBFQNLWEVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((Tetrahydrothiophen-3-yl)oxy)benzaldehyde is a compound that belongs to the class of substituted benzaldehydes. Its unique structure, characterized by the presence of a tetrahydrothiophene moiety, suggests potential biological activity that merits investigation. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

This compound interacts with various enzymes and proteins, influencing biochemical pathways. Similar compounds have been shown to exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The compound's ability to modulate enzyme activity and interact with cellular receptors is crucial for its biological effects.

Cellular Effects

Research indicates that this compound influences cell function by modulating signaling pathways and gene expression. For instance, thiophene derivatives have demonstrated significant effects on cancer cell lines, exhibiting cytotoxicity and inhibiting cell proliferation. The compound's impact on cellular metabolism is also notable, as it can alter metabolic pathways crucial for cell survival and growth.

The molecular mechanisms underlying the biological activity of this compound involve several key processes:

- Binding Interactions : The compound may bind to specific protein targets, influencing their activity.

- Enzyme Inhibition : Studies suggest that similar compounds inhibit enzymes involved in critical metabolic processes.

- Gene Expression Modulation : The compound can affect transcription factors that regulate gene expression, leading to altered cellular responses .

Research Findings

Recent studies have highlighted the biological activity of compounds structurally related to this compound:

Anticancer Activity

A study demonstrated that related benzaldehyde derivatives exhibit potent anticancer activity across various cancer cell lines. For example, one derivative showed significant inhibition of glioblastoma cell growth and enhanced efficacy when combined with existing therapies such as EGFR inhibitors .

Anti-inflammatory Effects

Research has identified anti-inflammatory properties in thiophene-based compounds. These compounds can downregulate pro-inflammatory cytokines and modulate immune responses, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Properties

Compounds with similar structures have been evaluated for antimicrobial activity. They have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.

Dosage and Temporal Effects

The biological effects of this compound are dose-dependent:

- Low Doses : May exhibit beneficial effects such as antimicrobial or anti-inflammatory activities.

- High Doses : Could lead to cytotoxicity and adverse effects on normal cells.

Metabolic Pathways

The metabolism of this compound involves cytochrome P450 enzymes, which play a significant role in its biotransformation. Understanding these metabolic pathways is essential for predicting the compound's efficacy and safety profile in therapeutic applications.

Transport and Distribution

The transport mechanisms of this compound within biological systems are critical for its efficacy. It interacts with transporters that facilitate its movement across cellular membranes, affecting its distribution in tissues where it can exert its biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituent on the benzaldehyde core significantly influences reactivity, solubility, and bioactivity. Key analogs include:

Key Observations :

- Sulfur vs. Oxygen : The tetrahydrothiophene group in the target compound introduces sulfur, which may increase lipophilicity (higher logP) compared to oxygen-containing analogs like 4-hydroxybenzaldehyde .

- Electron Effects : Trifluoromethyl and bromomethyl groups alter electronic properties, impacting reactivity in condensation or nucleophilic substitution reactions .

Key Observations :

- The tetrahydrothiophene substituent’s synthesis may require specialized conditions (e.g., reflux with sulfur-containing precursors), though direct data are unavailable.

- Yields vary widely: Electron-rich substituents (e.g., dimethylamino) achieve higher yields (~78%), while bulky groups (e.g., piperazine) reduce efficiency (11–48%) .

Physicochemical Properties

- Molecular Weight : The target compound (208.27 g/mol) is heavier than simpler analogs like 4-hydroxybenzaldehyde (122.12 g/mol) due to the tetrahydrothiophene moiety .

- Lipophilicity : Computed logP values for analogs range from 2.1 (chloropyridazinyloxy derivative) to higher values for sulfur-containing compounds, suggesting improved membrane permeability .

- Solubility : Polar substituents (e.g., hydroxy, trimethoxy) enhance aqueous solubility, while hydrophobic groups (e.g., trifluoromethyl) favor organic solvents .

Preparation Methods

Nucleophilic Substitution via Alkoxide Intermediate

Step 1: Generation of Tetrahydrothiophen-3-ol or its derivative

The tetrahydrothiophene ring is functionalized at the 3-position with a hydroxyl group (3-hydroxy-tetrahydrothiophene). This alcohol serves as the nucleophile.Step 2: Activation of 4-hydroxybenzaldehyde or 4-halobenzaldehyde

The benzaldehyde derivative is activated at the 4-position, commonly by converting 4-hydroxybenzaldehyde to its halide derivative (e.g., 4-bromobenzaldehyde) or by using 4-hydroxybenzaldehyde directly under Mitsunobu or Williamson ether synthesis conditions.Step 3: Ether Formation

The nucleophilic tetrahydrothiophen-3-ol attacks the activated benzaldehyde derivative, forming the ether bond. This can be facilitated by bases such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or THF, often under reflux or microwave irradiation to improve yield and reduce reaction time.

This approach is analogous to the synthesis of 4-((tetrahydrofuran-3-yl)oxy)benzaldehyde, where tetrahydrofuran derivatives react with benzaldehyde under catalytic conditions.

Transition Metal-Catalyzed Coupling Reactions

Suzuki or Buchwald-Hartwig Cross-Coupling

Although more common for carbon-carbon and carbon-nitrogen bond formation, recent advances have adapted palladium-catalyzed coupling reactions for the formation of aryl ethers. For example, Miyaura borylation followed by Suzuki cross-coupling has been used to attach heterocyclic moieties to benzaldehyde derivatives.Microwave-Assisted Synthesis

Microwave irradiation accelerates ether bond formation by rapidly heating the reaction mixture, often improving yields and reducing reaction times significantly. This method has been successfully applied in related benzaldehyde-heterocycle syntheses.

Representative Experimental Procedure (Inferred from Analogous Compounds)

| Step | Reagents & Conditions | Description | Expected Outcome |

|---|---|---|---|

| 1 | Tetrahydrothiophen-3-ol, NaH or K2CO3, THF or DMF, RT to reflux | Deprotonation of hydroxyl group to form alkoxide | Reactive nucleophile ready for substitution |

| 2 | 4-Bromobenzaldehyde or 4-hydroxybenzaldehyde, Pd catalyst (if coupling), base, microwave or conventional heating | Ether bond formation via nucleophilic substitution or Pd-catalyzed coupling | Formation of this compound |

| 3 | Workup: aqueous quenching, extraction, purification by column chromatography | Isolation of pure product | High-purity target compound |

Research Findings and Yields

Yields : Analogous compounds such as 4-((tetrahydrofuran-3-yl)oxy)benzaldehyde have been reported with yields around 70-80% under optimized conditions. Yields for the tetrahydrothiophene analog are expected to be comparable with appropriate optimization.

Reaction Conditions : Microwave-assisted reactions at 100-120°C for 10-30 minutes have been effective in similar etherification reactions, providing rapid synthesis with minimal by-products.

Catalysts and Bases : Use of palladium catalysts (e.g., PdCl2(PPh3)2) in combination with bases like potassium carbonate or sodium hydride enhances coupling efficiency.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting Materials | 3-hydroxy-tetrahydrothiophene, 4-bromobenzaldehyde | Purity >98% recommended |

| Solvent | THF, DMF, or 1,4-dioxane | Polar aprotic solvents preferred |

| Base | Sodium hydride, potassium carbonate | Facilitates alkoxide formation |

| Catalyst | PdCl2(PPh3)2 or PdCl2(dppf) | For coupling reactions |

| Temperature | 80–120°C (microwave or oil bath) | Microwave reduces reaction time |

| Reaction Time | 10–30 minutes (microwave), several hours (conventional) | Microwave preferred for efficiency |

| Yield | 70–85% | Comparable to related ether syntheses |

| Purification Method | Column chromatography (silica gel) | Eluent: petroleum ether/ethyl acetate mixtures |

Notes on Analytical Characterization

NMR Spectroscopy : Characteristic aldehyde proton signal around δ 10 ppm; aromatic protons between δ 7–8 ppm; tetrahydrothiophene ring protons appear as multiplets in δ 2–4 ppm range.

Mass Spectrometry : Molecular ion peak consistent with molecular formula C11H12O2S.

IR Spectroscopy : Strong aldehyde C=O stretch near 1700 cm⁻¹; ether C–O stretch around 1100 cm⁻¹.

Q & A

Basic Research Question

- : Key signals include:

- Aldehyde proton at δ ~10.2 ppm (singlet).

- Tetrahydrothiophene protons: δ 2.5–3.5 ppm (multiplet for ring protons) and δ 5.1 ppm (oxy-methylene group).

- IR Spectroscopy : Strong C=O stretch at ~1700 cm and C-O-C ether stretch at ~1250 cm.

- Mass Spectrometry : Molecular ion peak at m/z 222 (CHOS) with fragmentation patterns indicating loss of CHO (m/z 193) .

What are the potential sources of data contradictions in studies involving this compound, such as discrepancies in reported reactivity or biological activity?

Advanced Research Question

Contradictions may arise from:

- Synthetic impurities : Residual solvents or unreacted intermediates (e.g., tetrahydrothiophenol) can alter reactivity. Purity assessment via HPLC is critical .

- Solvent-dependent tautomerism : The aldehyde group may exhibit keto-enol tautomerism in protic solvents, affecting reaction outcomes.

- Biological assay variability : Differences in cell lines or assay protocols (e.g., concentration ranges, incubation times) can lead to inconsistent bioactivity reports .

In pharmacological research, what in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Advanced Research Question

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC values compared to standard drugs .

- Anti-inflammatory Screening : Inhibition of COX-2 or LOX enzymes measured via ELISA, with IC calculations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine LC values. Include controls for aldehyde toxicity .

What computational chemistry approaches can predict the reactivity and interaction mechanisms of this compound with biological targets?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding interactions with proteins (e.g., kinases or GPCRs). Focus on the aldehyde’s role in covalent bond formation with cysteine residues .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict redox potentials and nucleophilic attack sites on the aldehyde group .

- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments over 100 ns trajectories .

How can researchers mitigate challenges in purifying this compound due to its sensitivity to oxidation?

Basic Research Question

- Inert Atmosphere : Use Schlenk techniques or gloveboxes during purification to prevent aldehyde oxidation to carboxylic acid.

- Chromatography : Flash column chromatography with silica gel and ethyl acetate/hexane (1:4) eluent. Add 0.1% acetic acid to suppress degradation.

- Storage : Store under argon at –20°C in amber vials to limit light- and oxygen-induced degradation .

What are the implications of the compound’s logP value for its application in drug delivery systems?

Advanced Research Question

The calculated logP (~2.1) indicates moderate lipophilicity, which:

- Enhances blood-brain barrier penetration but may require formulation with cyclodextrins or liposomes to improve aqueous solubility.

- Influences partitioning in lipid bilayers, relevant for prodrug design targeting intracellular enzymes .

Experimental logP can be validated via shake-flask method (octanol/water) .

What strategies are effective for synthesizing stable Schiff base derivatives from this compound?

Advanced Research Question

- Amine Selection : Use aromatic amines (e.g., aniline derivatives) for enhanced conjugation stability. Avoid aliphatic amines prone to hydrolysis.

- Acid Catalysis : Add a catalytic amount of p-toluenesulfonic acid (PTSA) in ethanol to accelerate imine formation.

- Characterization : Confirm Schiff base formation via loss of aldehyde proton (δ ~10.2 ppm) and new imine proton at δ ~8.3 ppm .

How does the stereochemistry of the tetrahydrothiophen-3-yl group influence the compound’s biological activity?

Advanced Research Question

- Enantiomeric Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column) and test against enantioselective targets (e.g., kinases).

- Docking Studies : Compare binding energies of (R)- and (S)-configurations to identify stereospecific interactions.

- Biological Data : Reported discrepancies in IC values for racemic vs. resolved forms highlight the need for stereochemical analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.